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Compound of Interest

Compound Name: Ivacaftor-D19

Cat. No.: B8091922

Ivacaftor (trade name Kalydeco®, laboratory code VX-770) represents a landmark
achievement in precision medicine for the treatment of cystic fibrosis (CF). As the first approved
drug to address the underlying cause of CF in patients with specific mutations, its development
has provided a new paradigm for treating this genetic disease. This technical guide provides an
in-depth overview of the discovery, mechanism of action, and clinical development of Ivacaftor
for researchers, scientists, and drug development professionals.

Discovery of a Novel CFTR Potentiator

The journey to Ivacaftor began with a paradigm shift in CF drug discovery, moving from treating
symptoms to correcting the function of the defective cystic fibrosis transmembrane
conductance regulator (CFTR) protein. Vertex Pharmaceuticals initiated a high-throughput
screening (HTS) campaign to identify small molecules that could restore the function of
mutated CFTR proteins.

The HTS utilized a cell-based assay measuring halide efflux, a surrogate for CFTR channel
activity. A fluorescent indicator sensitive to iodide was used, where the rate of fluorescence
guenching upon iodide influx indicated the degree of CFTR channel opening. This assay was
designed to identify "potentiators"—compounds that increase the probability of the CFTR
channel being in an open state. The screen identified a class of compounds, with the initial hit
being a benzodioxole-containing molecule. Subsequent medicinal chemistry efforts focused on
optimizing this scaffold for potency, selectivity, and pharmacokinetic properties, ultimately
leading to the identification of Ivacaftor (VX-770).
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High-Throughput Screening Workflow

The HTS process was designed to efficiently screen a large chemical library for compounds
that could potentiate the activity of the G551D-CFTR mutant protein, a common gating

mutation.
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Figure 1: High-throughput screening workflow for the discovery of lvacaftor.

Mechanism of Action: Potentiation of CFTR Gating
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Ivacaftor is a CFTR potentiator, meaning it enhances the channel gating function of the CFTR
protein at the cell surface. In individuals with specific "gating" mutations, such as the G551D
mutation, the CFTR protein is present on the cell surface but remains predominantly in a closed
state, preventing the flow of chloride ions.

Ivacaftor binds directly to the CFTR protein and induces a conformational change that
stabilizes the open state of the channel. This action is independent of the normal ATP-
dependent gating cycle, effectively "propping open” the channel and allowing for a significant
increase in chloride ion transport across the cell membrane. This restoration of ion flow helps to
rehydrate the mucus layer in the airways and other affected organs.

Signaling Pathway of Ivacaftor Action

The following diagram illustrates the effect of lvacaftor on the CFTR channel in a cell with a
gating mutation.
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Figure 2: Mechanism of action of lvacaftor on CFTR with a gating mutation.

Preclinical Development and In Vitro
Characterization

Following its identification, lvacaftor underwent extensive preclinical evaluation to characterize
its potency, selectivity, and mechanism of action. These studies were crucial in establishing the

rationale for its progression into clinical trials.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b8091922?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8091922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Patch-Clamp Electrophysiology: This technique was used to directly measure the ion channel

activity of single CFTR channels in cell membranes.

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human G551D-CFTR were
cultured on permeable supports.

Pipette Preparation: Glass micropipettes with a tip diameter of ~1 um were filled with a
chloride-containing solution and used as recording electrodes.

Seal Formation: A high-resistance "giga-seal” was formed between the pipette tip and the
cell membrane.

Excised Patch Formation: The patch of membrane under the pipette was excised from the
cell in an inside-out configuration.

Channel Gating Measurement: The intracellular face of the membrane was exposed to a
solution containing ATP to activate CFTR. Ivacaftor was then added to the bath solution.

Data Acquisition: The flow of chloride ions through single CFTR channels was recorded as
electrical current. The open probability (Po) of the channel was calculated before and after
the addition of lvacaftor.

Ussing Chamber Assay: This assay measures ion transport across an epithelial cell monolayer.

Cell Culture: FRT cells expressing G551D-CFTR were grown to confluence on permeable
filter supports (e.g., Snapwell™ inserts).

Chamber Mounting: The filter support was mounted in an Ussing chamber, separating the
apical and basolateral compartments.

Electrophysiological Measurement: The transepithelial voltage was clamped to 0 mV, and the
resulting short-circuit current (Isc), which reflects net ion transport, was continuously
measured.

Assay Protocol:
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o A chloride gradient was established across the monolayer.

o Forskolin was added to the basolateral side to raise intracellular cAMP levels and activate
CFTR.

o lvacaftor was added to the apical side, and the change in short-circuit current was
measured to determine the potentiation of CFTR-mediated chloride transport.

Preclinical Quantitative Data

The in vitro potency of Ivacaftor was determined in FRT cells expressing various CFTR

mutations.
Mutation Assay Type EC50 (nM)
G551D-CFTR Halide Efflux 100
G551D-CFTR Patch Clamp (Po) 269
G178R-CFTR Halide Efflux 25
S549N-CFTR Halide Efflux 40

Table 1: In vitro potency of Ivacaftor on different CFTR gating mutations.

Clinical Development

The clinical development of Ivacaftor was characterized by a series of well-designed trials that
rapidly demonstrated its efficacy and safety in patients with specific CFTR mutations.

Drug Development Pipeline

The progression of lvacaftor from a laboratory concept to an approved therapeutic followed a
structured, multi-phase pathway.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8091922?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ivacaftor (VX-770) Development Pipeline

Phase 1 Phase 2
(Safety in Healthy Volunteers) (Proof-of-Concept in Patients)

Approval (Kalydeco®)
(2012)

Regulatory Submission
(FDA, EMA)

Phase 3 (STRIVE, ENVISION)
(Pivotal Efficacy & Safety)

Preclinical
(In VitrofIn Vivo Assays)

Discovery
(High-Throughput Screen)

Click to download full resolution via product page

Figure 3: The clinical development pipeline for lvacaftor (VX-770).

Key Clinical Trials

STRIVE (NCT00909532): A Phase 3, randomized, double-blind, placebo-controlled trial in
patients aged 12 years and older with the G551D mutation.

o Protocol: Patients were randomized to receive either 150 mg of Ivacaftor orally every 12

hours or a placebo for 48 weeks.

e Primary Endpoint: The absolute change from baseline in the percent predicted forced

expiratory volume in one second (FEV1).

ENVISION (NCT00909532): A Phase 3, randomized, double-blind, placebo-controlled trial in
patients aged 6 to 11 years with the G551D mutation.

e Protocol: Similar to the STRIVE trial, patients received either Ilvacaftor (150 mg twice daily)

or a placebo for 48 weeks.

o Primary Endpoint: The absolute change from baseline in percent predicted FEV1 at 24

weeks.

Clinical Efficacy Data

The results from the pivotal Phase 3 trials demonstrated unprecedented improvements in lung
function and other key clinical markers.
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] Ivacaftor
Trial Parameter Placebo Group p-value
Group
Mean absolute
) +10.6
STRIVE (Age change in %
) percentage - <0.0001
=212) predicted FEV1 )
points
at 24 weeks
Mean change in
sweat chloride at  -48.1 mmol/L +0.8 mmol/L <0.0001
24 weeks
Risk of
pulmonary 55% reduction - <0.001
exacerbation
Mean absolute
_ +12.5
ENVISION (Age change in %
) percentage - <0.001
6-11) predicted FEV1 )
points
at 24 weeks
Mean change in
sweat chloride at  -54.9 mmol/L - <0.001

24 weeks

Table 2: Summary of key efficacy outcomes from the STRIVE and ENVISION Phase 3 clinical

trials.

Conclusion

The discovery and development of lvacaftor marked a turning point in the treatment of cystic

fibrosis. It validated the therapeutic strategy of targeting the underlying protein defect and

established a clear pathway for the development of other CFTR modulators. The success of

Ivacaftor was built upon a foundation of innovative high-throughput screening, detailed

preclinical characterization using biophysical and electrophysiological methods, and efficient

and well-designed clinical trials. This comprehensive approach has not only provided a life-

altering therapy for a subset of CF patients but has also laid the groundwork for future

advancements in the field of precision medicine.
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 To cite this document: BenchChem. [The Discovery and Development of Ivacaftor (VX-770):
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8091922#discovery-and-development-of-ivacaftor-
vx-770]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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